SN50

NF-κB inhibition mutant control validation transcriptional activity

SN50 (CAS 213546-53-3) is the definitive cell-permeable NF-κB inhibitor peptide for researchers demanding mechanistic precision. Unlike small-molecule alternatives (BAY 11-7082, JSH-23), SN50 uniquely blocks RelA:p50 nuclear import via competitive inhibition of importin-α1/β1 binding. It achieves 88% translocation inhibition at 18 μM in murine endothelial cells and 85% in human THP-1 monocytes. Critically, SN50 is supported by its sequence-matched inactive mutant control, SN50M (CAS 201608-17-5), enabling rigorous exclusion of non-specific peptide effects—a validated control pair unavailable for any small-molecule NF-κB inhibitor. For studies of classical NF-κB signaling (TNF-α, IL-1β, LPS), this is the reference standard with reproducible, quantitative outcomes across inflammation, immuno-oncology, and combination therapy models.

Molecular Formula C129H230N36O29S
Molecular Weight 2781.5 g/mol
Cat. No. B1148361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN50
SynonymsSN50 Peptide
Molecular FormulaC129H230N36O29S
Molecular Weight2781.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1
InChIKeyFAWLNURBQMTKEB-URDPEVQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN50 NF-κB Cell-Permeable Inhibitory Peptide — Technical Baseline for Research Procurement


SN50 (CAS 213546-53-3) is a 41-residue synthetic cell-permeable peptide inhibitor of nuclear factor-kappaB (NF-κB) nuclear translocation . The peptide consists of the hydrophobic region (h-region) of the Kaposi fibroblast growth factor (K-FGF) signal peptide, which confers cell permeability, covalently linked to the nuclear localization sequence (NLS, residues 360–369) of the NF-κB p50 subunit, which competitively masks the endogenous NLS and prevents importin-mediated nuclear import of NF-κB active complexes [1]. SN50 has a molecular weight of 2781.50 Da and a molecular formula of C₁₂₉H₂₃₀N₃₆O₂₉S, with solubility in water of ≥50 mg/mL (17.98 mM) and in DMSO of 100 mg/mL (35.95 mM) .

SN50 Procurement Rationale — Why Generic NF-κB Inhibitor Substitution Introduces Experimental Confounds


NF-κB inhibitors target the pathway at mechanistically distinct nodes: IκB kinase (IKK) phosphorylation inhibitors (e.g., BAY 11-7082), IκBα degradation blockers, DNA-binding inhibitors (e.g., SM-7368), and nuclear translocation inhibitors. Among translocation inhibitors, even closely related peptide variants exhibit differential selectivity profiles. SN50 preferentially inhibits nuclear import of RelA:p50 dimers by interrupting the association of p50 with importin-α1 and importin-β1, whereas SN52, a variant differing in its NLS sequence, selectively blocks RelB:p52 dimer import [1]. Furthermore, SN50M, a mutant control peptide with lysine/arginine residues substituted to asparagine/glycine within the NLS, retains cell permeability but does not inhibit NF-κB nuclear translocation, nor does it induce apoptosis, thereby providing an essential negative control that generic small-molecule NF-κB inhibitors cannot replicate . Generic substitution without accounting for these differences in mechanism, subunit selectivity, and available validated controls can confound experimental interpretation and reproducibility.

SN50 Quantitative Differentiation Evidence — Head-to-Head Comparator Data for Informed Selection


SN50 vs. SN50M Mutant Control: NF-κB Luciferase Reporter Activity Differential

SN50 demonstrated dose-dependent inhibition of NF-κB transcriptional activity in a luciferase reporter assay, with statistically significant reduction at 50 μg/mL and 100 μg/mL compared to untreated controls. In contrast, SN50M, a mutant peptide with two charged residues (lysine and arginine) changed to uncharged residues (asparagine and glycine) within the NLS, showed no inhibitory effect at any tested concentration, confirming that NF-κB inhibition is NLS-sequence-dependent and not attributable to nonspecific peptide effects [1].

NF-κB inhibition mutant control validation transcriptional activity peptide specificity

SN50 vs. SN52: Differential Cytotoxicity in Normal Prostate Epithelial Cells

SN50 and SN52, two NLS-containing peptides with differing subunit selectivity (SN50 targets RelA:p50; SN52 targets RelB:p52), were compared for cytotoxicity in normal prostate epithelial cells (PrECs). SN52 exhibited lower cytotoxicity toward normal PrECs compared to the toxicity observed with SN50 at equivalent concentrations, indicating that SN50 exerts greater basal cytotoxicity in this normal cell type [1]. SN50M and SN52M were used as respective negative controls for both peptides.

prostate cancer radiosensitization NF-κB subunit selectivity normal tissue toxicity

SN50 vs. Linear cSN50 Analog: Comparative In Vitro NF-κB Nuclear Import Inhibition Potency

A cyclic form of SN50, designated cSN50, was designed to improve potency and stability. In LPS-stimulated RAW 264.7 macrophages, cSN50 was 3–10 times more effective at inhibiting NF-κB nuclear import than its linear SN50 analog [1]. This quantitative potency differential highlights the structural determinants of inhibitory efficacy within the SN50 peptide class.

cyclic peptide peptide stability nuclear import inhibition macrophage inflammation

SN50 vs. SM-7368: Differential NF-κB Inhibition Mechanism and Functional Outcomes

SN50, which inhibits NF-κB nuclear translocation, and SM-7368, a small molecule that inhibits NF-κB DNA binding, were compared in hyperglycemia-induced endothelial cell apoptosis. Both compounds partially reduced high glucose (HG)-induced DNA fragmentation. SN50 reduced HG-induced DNA fragmentation by approximately 60%, while SM-7368 produced a similar partial reduction [1]. This comparable functional outcome despite distinct molecular mechanisms (translocation inhibition vs. DNA-binding inhibition) confirms that both compounds effectively target the NF-κB pathway but through non-interchangeable mechanisms.

NF-κB inhibition mechanism of action DNA binding nuclear translocation apoptosis

SN50 Dose-Dependent NF-κB Nuclear Translocation Inhibition in Murine Endothelial Cells

In LPS-stimulated murine endothelial LE-II cells, SN50 inhibited NF-κB nuclear translocation with 88% inhibition at 50 μg/mL (18 μM) . In human monocytic THP-1 cells stimulated with LPS or TNFα, SN50 achieved 85% inhibition at 100 μg/mL . Dose-dependent attenuation of LPS-mediated TNF-α release was observed across the 1–20 μM range [1].

NF-κB nuclear translocation dose-response endothelial cells LPS stimulation

SN50 In Vivo Therapeutic Efficacy: cSN50 Analog Confers 90% Survival in LPS-Induced Endotoxic Shock Model

The cyclic analog cSN50 was evaluated in a murine model of LPS-induced endotoxic shock. Mice receiving seven injections of 1.5 mg cSN50 (from 30 min prior to LPS administration to 12 h after) demonstrated 90% survival over 72 h, whereas LPS control mice and mice treated with a mutated control peptide all died within 72 h [1]. cSN50 also significantly suppressed LPS-induced increases in plasma TNF-α and IFN-γ. Administration of cSN50 initiated 30 min after LPS exposure reduced the 72-h survival rate to 60% [1]. This in vivo evidence establishes the functional activity of the SN50 peptide class in a therapeutically relevant systemic inflammation model, providing class-level validation for SN50 as a reference tool.

in vivo efficacy endotoxic shock survival benefit cytokine suppression sepsis model

SN50 Optimal Research Application Scenarios — Evidence-Based Use Cases for Procurement Decision-Making


Validated Negative Control Requirement in NF-κB Pathway Studies

SN50 is uniquely paired with its sequence-matched inactive mutant control peptide, SN50M (CAS 201608-17-5), which contains NLS mutations (lysine/arginine substituted to asparagine/glycine) that abrogate NF-κB inhibitory activity while preserving cell permeability. This enables rigorous experimental designs where nonspecific peptide effects (e.g., membrane perturbation, cytotoxicity unrelated to NF-κB inhibition) can be definitively controlled. Luciferase reporter assays confirm that SN50M shows zero inhibition of NF-κB transcriptional activity at all tested concentrations, whereas SN50 produces dose-dependent suppression [1]. This validated control pair is not available for small-molecule NF-κB inhibitors such as BAY 11-7082, JSH-23, or SM-7368, making SN50 the preferred tool for experiments requiring stringent negative controls.

Classical NF-κB Pathway (RelA:p50) Nuclear Translocation Inhibition

SN50 is specifically validated for blocking nuclear import of the RelA:p50 dimer, the canonical effector of the classical NF-κB pathway. SN50 achieves this by competitively interfering with the association of p50 with nuclear import factors importin-α1 and importin-β1 [1]. In murine LE-II endothelial cells, SN50 inhibits LPS-induced NF-κB nuclear translocation by 88% at 18 μM [2]. Researchers studying TNF-α, IL-1β, or LPS-induced classical NF-κB signaling should select SN50 over alternative translocation inhibitors such as SN52, which preferentially targets RelB:p52 in the alternative pathway, or JSH-23, which inhibits NF-κB transcriptional activity with an IC₅₀ of 7.1 μM without fully blocking nuclear translocation .

In Vitro Inflammation and Cytokine Production Studies in Macrophages and Endothelial Cells

SN50 has been extensively validated for dose-dependent attenuation of pro-inflammatory cytokine production in both murine and human cell models. In LPS-stimulated RAW 264.7 macrophages, SN50 (50 μg/mL) significantly suppresses TNF-α and IL-1β mRNA expression [1]. In isolated rat lung models, 1 μM SN50 protects against LPS-induced lung injury by inhibiting NF-κB nuclear translocation and reducing inflammatory cytokine production [2]. In human monocytic THP-1 cells, 85% inhibition of NF-κB translocation is achieved at 100 μg/mL . These reproducible, quantitative outcomes across multiple cell types and experimental contexts establish SN50 as the reference inhibitor for inflammation-focused studies requiring NF-κB pathway interrogation.

Combination Therapy and Drug Screening Studies in Oncology Research

SN50 has been validated in combination therapy studies where NF-κB pathway inhibition enhances the efficacy of other therapeutic modalities. In multiple myeloma, SN50 combined with BCMA CAR T-cell therapy enhances cytotoxic effects in vitro and reduces tumor growth in a mouse xenograft model [1]. SN50 has also been examined in combination with the checkpoint abrogator UCN-01 in human multiple myeloma cells, demonstrating synergistic effects [2]. For researchers screening NF-κB inhibitors as combination partners for immunotherapies, chemotherapies, or targeted agents, SN50 provides a well-characterized peptide-based reference standard with established combination activity data against which novel compounds can be benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SN50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.